Fmoc-D-Ser(nPr)-OH, or Fluorenylmethyloxycarbonyl-D-Serine (n-Propyl), is a derivative of the amino acid serine, where the hydroxyl group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound features a D-serine backbone with an n-propyl side chain at the hydroxyl position. The Fmoc group is widely used in peptide synthesis as a protective group due to its stability under basic conditions and ease of removal under mild acidic conditions.
D-serine plays a crucial role in neurotransmission and is known to act as a co-agonist at the N-methyl-D-aspartate receptor, which is vital for synaptic plasticity and memory function. Fmoc-D-Ser(nPr)-OH retains some of these biological activities due to its structural similarity to D-serine. Research indicates that D-serine may have therapeutic implications in neurodegenerative diseases and psychiatric disorders, such as schizophrenia.
The synthesis of Fmoc-D-Ser(nPr)-OH typically involves several steps:
Fmoc-D-Ser(nPr)-OH is primarily utilized in:
Studies on Fmoc-D-Ser(nPr)-OH often focus on its interaction with various receptors and enzymes involved in neurotransmission. Its ability to mimic natural D-serine allows researchers to explore its effects on NMDA receptor activation and related signaling pathways. Interaction studies may employ techniques such as:
Fmoc-D-Ser(nPr)-OH shares structural similarities with several other compounds, particularly those involving D-serine derivatives or other protected amino acids. Here are some comparable compounds:
Compound Name | Structure/Modification | Unique Features |
---|---|---|
Fmoc-D-Ser-OH | Standard D-serine with Fmoc | Commonly used in peptide synthesis |
Fmoc-L-Ser-OH | L-serine variant | Enantiomeric form; different biological activity |
Fmoc-D-Ala-OH | Alanine derivative | Smaller side chain; less steric hindrance |
Fmoc-D-Thr-OH | Threonine derivative | Contains an additional hydroxyl group |
Fmoc-D-Val-OH | Valine derivative | Branched side chain; impacts steric interactions |
The uniqueness of Fmoc-D-Ser(nPr)-OH lies in its n-propyl substitution at the hydroxyl position, which enhances lipophilicity compared to standard D-serine derivatives. This modification may influence its biological activity and receptor interactions, making it a valuable compound for specific research applications in neuropharmacology and peptide synthesis.
Solid-phase peptide synthesis (SPPS) relies on the iterative coupling of amino acids to a resin-bound growing chain, a process requiring precise control over reactivity to prevent side reactions. Protected amino acid derivatives like Fmoc-D-Ser(nPr)-OH are essential because they mask reactive functional groups during synthesis. The Fmoc group protects the α-amino terminus, while the propyl ether shields the serine hydroxyl side chain, ensuring selective deprotection at each synthesis stage.
In Fmoc-based SPPS, the temporary Fmoc group is removed using mild bases like piperidine, leaving permanent side-chain protections (e.g., tert-butyl or trityl groups) intact until the final cleavage step. This orthogonality minimizes premature deprotection, a common issue in earlier Boc (tert-butyloxycarbonyl) strategies that required harsh acidic conditions. The compatibility of Fmoc chemistry with diverse residues, including phosphorylated or glycosylated amino acids, has made it the dominant method for synthesizing complex peptides, including therapeutic agents.
Fmoc-D-Ser(nPr)-OH exemplifies this approach. Its D-configuration at the α-carbon introduces chirality critical for mimicking natural peptide motifs or evading enzymatic degradation in biomedical applications. The propyl ether modification further enhances stability during synthesis by reducing steric hindrance compared to bulkier protecting groups.
The Fmoc group’s design confers distinct advantages in SPPS. Its fluorenylmethyl core provides strong UV absorbance at 301 nm, enabling real-time monitoring of depletion during synthesis—a feature absent in Boc chemistry. The Fmoc group is cleaved via β-elimination under basic conditions (e.g., 20% piperidine in DMF), a mechanism that avoids the repetitive trifluoroacetic acid (TFA) exposures required in Boc strategies, thereby preserving acid-sensitive modifications.
A comparison of Fmoc and Boc protecting groups highlights their contrasting applications:
Property | Fmoc Group | Boc Group |
---|---|---|
Deprotection Agent | Base (piperidine) | Acid (TFA) |
Orthogonality | Compatible with tBu/Bn side chains | Requires HF for final cleavage |
Monitoring | UV-active at 301 nm | No intrinsic UV signal |
Stability | Stable to moderate acids | Labile to strong acids |
The Fmoc group’s base lability also aligns with modern trends toward automation, as it eliminates the need for corrosive hydrogen fluoride (HF) in final cleavage steps. For Fmoc-D-Ser(nPr)-OH, this ensures that the serine hydroxyl’s propyl ether remains intact until specific post-synthesis modifications are applied, making the compound ideal for synthesizing peptides requiring late-stage functionalization.
D-serine, the dextro enantiomer of serine, plays a specialized role in mammalian neurobiology as an endogenous co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are pivotal for synaptic plasticity and memory formation. Unlike L-serine, which is incorporated into proteins, D-serine’s presence in peptides often confers resistance to proteolytic degradation, enhancing bioavailability in therapeutic contexts.
The propyl ether modification in Fmoc-D-Ser(nPr)-OH introduces additional lipophilicity, potentially improving membrane permeability in cell-penetrating peptides or stabilizing helical conformations in synthetic constructs. This modification contrasts with native serine’s hydrophilic hydroxyl group, illustrating how side-chain engineering can tailor peptides for specific interactions. For example, D-serine derivatives are being explored in neurodegenerative disease research, where NMDA receptor modulation is a therapeutic target.
Fmoc-D-Ser(nPr)-OH represents a sophisticated protected amino acid derivative with the systematic name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid . The molecular formula C21H23NO5 indicates a complex structure comprising three distinct architectural components that work synergistically to provide the compound's unique properties .
The fluorenylmethoxycarbonyl (Fmoc) protecting group constitutes the most prominent structural feature of this molecule [11]. The Fmoc group consists of a fluorenyl ring system connected to a methoxycarbonyl group, where fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C13H10 [11]. This protecting group provides stability by shielding the amino group from unwanted reactions during peptide synthesis [11]. The fluorenyl ring system contributes significant rigidity to the molecular structure while the methoxycarbonyl group serves as a linker between the aromatic system and the amino acid backbone [11].
The D-serine backbone forms the central core of the molecule, featuring the characteristic (R)-stereochemistry at the alpha carbon . This amino acid backbone contains the essential carboxylic acid functionality that defines amino acid chemistry, along with the protected amino group . The D-configuration represents the mirror image of the more common L-serine found in natural proteins [13].
The n-propyl side chain substitution occurs at the hydroxyl position of the original serine residue, creating an ether linkage . This n-propyl group extends the molecular framework and significantly alters the physicochemical properties compared to the unprotected serine derivative . The propyl ether substitution effectively masks the hydrogen bonding capacity of the original hydroxyl group while introducing hydrophobic character to the molecule .
The stereochemical configuration of Fmoc-D-Ser(nPr)-OH represents a critical aspect of its molecular identity and biological relevance [10]. D-amino acids exist as the mirror image enantiomers of their more common L-counterparts, exhibiting fundamentally different spatial arrangements despite identical molecular formulas [10]. The D-serine component in this derivative adopts the (R)-configuration at the alpha carbon, which is opposite to the (S)-configuration found in L-serine [10].
The stereochemical significance of D-amino acid derivatives extends beyond mere structural considerations [9]. D-serine itself serves as a crucial neuromodulator in the mammalian brain, functioning as a co-agonist at N-methyl-D-aspartate receptors [9]. This biological activity demonstrates that D-amino acids are not merely synthetic curiosities but possess genuine physiological importance [9]. The conversion from L-serine to D-serine occurs through the action of serine racemase, an enzyme that inverts the stereochemistry at the alpha carbon [9].
The incorporation of D-amino acids into peptide structures can dramatically alter biological activity and metabolic stability [10]. Research indicates that D-amino acid-containing peptides often exhibit enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts [10]. This increased stability stems from the fact that most naturally occurring proteases have evolved to recognize and cleave peptide bonds involving L-amino acids [10].
The stereochemical inversion from L- to D-configuration can occur through both enzymatic and non-enzymatic mechanisms [10]. Non-enzymatic racemization represents a slow chemical process that can occur spontaneously in long-lived proteins and tissues, often serving as a marker of aging or disease [10]. The spontaneous inversion of amino acid chirality typically proceeds through intermediate structures and is influenced by factors such as oxidative stress and pH conditions [10].
The physicochemical properties of Fmoc-D-Ser(nPr)-OH can be characterized through several key parameters that define its behavior in chemical and biological systems [4]. The molecular weight of 369.41 g/mol reflects the substantial increase in mass compared to the parent D-serine (105.09 g/mol), primarily due to the addition of the Fmoc protecting group and the n-propyl ether substitution [4] [25].
Property | Value | Significance |
---|---|---|
Molecular Weight | 369.41 g/mol | Increased from D-serine (105.09 g/mol) |
Molecular Formula | C21H23NO5 | Complex protected derivative |
Melting Point | 108-112°C | Thermal stability range |
Solubility | Organic solvents (DMF, DCM, acetone) | Hydrophobic character |
Storage Temperature | 2-8°C | Stability requirements |
The lipophilicity of Fmoc-D-Ser(nPr)-OH can be estimated through computational LogP calculations [23]. The introduction of the n-propyl ether group significantly increases the hydrophobic character compared to the unprotected serine derivative [23]. LogP values represent the ratio of solubility in n-octanol to aqueous medium, serving as a crucial descriptor for predicting transport and impact in physiological systems [23]. The Fmoc group itself contributes substantial lipophilicity due to its large aromatic fluorenyl ring system [23].
The hydrogen bonding capacity of Fmoc-D-Ser(nPr)-OH involves multiple functional groups with distinct donor and acceptor properties [24] [27]. The carboxylic acid functionality provides both hydrogen bond donor (hydroxyl) and acceptor (carbonyl) capabilities [24]. The Fmoc carbamate group contributes additional hydrogen bonding through its nitrogen-hydrogen donor and carbonyl acceptor sites [24]. The n-propyl ether oxygen serves as a weak hydrogen bond acceptor, though its capacity is significantly reduced compared to the free hydroxyl group in unprotected serine [24].
Functional Group | Hydrogen Bond Role | Capacity |
---|---|---|
Carboxylic acid O-H | Donor | Strong |
Carboxylic acid C=O | Acceptor | Strong |
Fmoc carbamate N-H | Donor | Moderate |
Fmoc carbamate C=O | Acceptor | Moderate |
n-Propyl ether oxygen | Acceptor | Weak |
Research indicates that hydrogen bonding within molecular structures can significantly influence solubility and stability properties [24]. Approximately 70% of serine residues in protein helices form hydrogen bonds to carbonyl oxygen atoms, demonstrating the importance of these interactions in biological systems [24]. The modification of the serine hydroxyl group through n-propyl ether formation reduces the overall hydrogen bonding potential while maintaining the essential structural framework [24].
The comparative analysis of Fmoc-D-Ser(nPr)-OH with related serine derivatives reveals important structure-property relationships [28] [31]. L-serine and D-serine exhibit identical molecular weights (105.09 g/mol) and chemical formulas (C3H7NO3) but differ fundamentally in their stereochemical configurations [28] [25]. The solubility behavior of these enantiomers demonstrates interesting chirality-dependent effects, with pure L-serine and D-serine showing equal solubility in water (420 mg/mL at 20°C), while their racemic mixture exhibits dramatically reduced solubility (50 mg/mL) [28].
Compound | Molecular Weight (g/mol) | Formula | Protecting Groups | Key Properties |
---|---|---|---|---|
L-Serine | 105.09 | C3H7NO3 | None | Natural amino acid |
D-Serine | 105.09 | C3H7NO3 | None | Neuromodulator |
Fmoc-D-Ser-OH | 327.33 | C18H17NO5 | Fmoc | Free hydroxyl group |
Fmoc-D-Ser(nPr)-OH | 369.41 | C21H23NO5 | Fmoc, n-propyl ether | Protected hydroxyl |
Fmoc-D-Ser(tBu)-OH | 383.40 | C22H25NO5 | Fmoc, t-butyl ether | Bulky protection |
The alkyl-substituted serine derivatives demonstrate systematic changes in physicochemical properties based on the nature of the protecting groups [18] [22]. Fmoc-D-Ser(tBu)-OH, containing a tert-butyl ether protection, exhibits a higher molecular weight (383.40 g/mol) compared to the n-propyl derivative, reflecting the increased steric bulk of the tert-butyl group [8]. Research on α-alkyl and α-aryl-substituted serine derivatives indicates that the choice of alkyl substituent significantly influences the synthetic accessibility and final properties of the compounds [18].
The biological activity comparisons between L- and D-serine derivatives reveal important stereochemical effects [31] [32]. Studies evaluating serine derivatives as enzyme inhibitors demonstrate that enantiomeric forms can exhibit dramatically different potencies [31]. In some cases, D-forms show more potent inhibitory activities than their L-counterparts, suggesting that the active sites of target enzymes can accommodate the inverted stereochemistry more favorably [31]. This stereochemical selectivity highlights the importance of chirality in drug design and development [31].
The metabolic stability of D-amino acid derivatives compared to L-forms represents another crucial difference [32]. L-serine participates in numerous metabolic pathways including protein synthesis, neurotransmission, and folate and methionine cycles [34]. D-serine, while less abundant, serves specific roles as a neuromodulator and NMDA receptor co-agonist [32]. The protected derivatives like Fmoc-D-Ser(nPr)-OH are primarily used as synthetic intermediates in peptide chemistry rather than as biologically active compounds [4] [5].